molecular formula C11H15IO B1624879 1-(Benzyloxy)-4-iodobutane CAS No. 50873-94-4

1-(Benzyloxy)-4-iodobutane

Cat. No. B1624879
CAS RN: 50873-94-4
M. Wt: 290.14 g/mol
InChI Key: GTQXIWCYQNTNIB-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-iodobutane, also known as 4-iodobutylbenzene, is an organic compound with a molecular formula of C10H13IO. It is a colorless liquid with a strong odor, and is a derivative of benzyl alcohol. It is used primarily in organic synthesis, and is a common reagent in a variety of laboratory experiments.

Scientific Research Applications

1-(Benzyloxy)-4-iodobutane: A Comprehensive Analysis of Scientific Research Applications

Pharmaceutical Intermediates: 1-(Benzyloxy)-4-iodobutane can be utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its benzyloxy group and iodine atom make it a versatile building block for constructing complex molecules, particularly in the development of novel chalcone derivatives with potential antimicrobial activity .

Synthesis of Tyrosinase Inhibitors: This compound may also find application in the synthesis of tyrosinase inhibitors. Tyrosinase is an enzyme involved in melanin production, and its inhibitors are sought after for their potential use in treating hyperpigmentation disorders. Derivatives of 1-(Benzyloxy)-4-iodobutane could serve as potent inhibitors, contributing to advancements in dermatological treatments .

Emulsification Agents: The structure of 1-(Benzyloxy)-4-iodobutane suggests potential use as an emulsifier in various industrial processes. Emulsifiers are crucial in forming stable mixtures of oil and water, which is essential in food production, cosmetics, and pharmaceuticals .

properties

IUPAC Name

4-iodobutoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IO/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQXIWCYQNTNIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451877
Record name 1-(Benzyloxy)-4-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-4-iodobutane

CAS RN

50873-94-4
Record name [(4-Iodobutoxy)methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50873-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Benzyloxy)-4-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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